molecular formula C16H14O5 B172250 Deoxysappanone B CAS No. 113122-54-6

Deoxysappanone B

Cat. No. B172250
CAS RN: 113122-54-6
M. Wt: 286.28 g/mol
InChI Key: KCUXSQJYIWEGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deoxysappanone B, also known as 3-Deoxysappanone B, is a homoisoflavone compound isolated from Caesalpinia sappan L (Lignum Sappan) . It has anti-neuroinflammatory and neuroprotective effects .


Molecular Structure Analysis

The molecular formula of this compound is C16H14O5 . Its molecular weight is 286.28 .


Chemical Reactions Analysis

This compound has been found to inhibit the production of neuroinflammatory mediators by blocking the IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 286.28 and its molecular formula is C16H14O5 .

Scientific Research Applications

Anticancer Potential in Acute Myeloid Leukemia

Deoxysappanone B, a homoisoflavanoid compound extracted from Caesalpinia sappan, has shown potential as an anticancer agent, particularly in the treatment of acute myeloid leukemia (AML). It demonstrates preferential cytotoxicity to primary AML cells and stem/progenitor cells over normal hematopoietic cells. Its mechanism involves acting as a microtubule inhibitor, increasing lysosome acidity, and leading to lysosomal disruption. This novel action on microtubules and lysosomes is significant for its anti-leukemic effects (Bernard et al., 2013), (Bernard et al., 2015).

Neuroprotective Effects

This compound also exhibits neuroprotective properties. In studies using a lipopolysaccharide (LPS)-induced BV-2 microglia neuroinflammation model and LPS-induced microglia-neuron co-culture system, this compound effectively inhibited the release of neuroinflammatory mediators and protected neurons against inflammatory microglia-mediated neurotoxicity. Its anti-neuroinflammatory and neuroprotective effect is attributed to the suppression of neuroinflammatory mediators’ production and inflammation-induced neurotoxicity, by regulating the IKK-IκB-nuclear factor kappaB (NF-κB) and p38/ERK MAPK pathways (Zeng et al., 2015).

Potential in Treating Cryptosporidiosis

This compound has been identified as a potential agent against Cryptosporidium parvum growth in vitro. Among several compounds screened for anti-cryptosporidial activity, this compound showed significant efficacy. This highlights its potential in developing therapeutics for cryptosporidiosis, a disease caused by a zoonotic protozoan parasite (Jin et al., 2019).

properties

IUPAC Name

3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-4,6-7,10,17-19H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUXSQJYIWEGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxysappanone B
Reactant of Route 2
Deoxysappanone B
Reactant of Route 3
Deoxysappanone B
Reactant of Route 4
Deoxysappanone B
Reactant of Route 5
Deoxysappanone B
Reactant of Route 6
Deoxysappanone B

Q & A

Q1: What is the primary mechanism of action of Deoxysappanone B?

A1: this compound acts as a microtubule inhibitor, binding near the colchicine binding site on tubulin. [, ] This inhibits microtubule polymerization, leading to cell cycle arrest and cell death. [] Interestingly, this compound also increases lysosome acidity, ultimately causing lysosomal disruption, a mechanism shared with nocodazole but not other tested microtubule inhibitors. []

Q2: What are the potential anticancer effects of this compound?

A2: this compound demonstrates potent anti-leukemic activity in vitro, showing nanomolar IC50s in various AML cell lines and preferential cytotoxicity towards primary AML cells and stem/progenitor cells compared to normal hematopoietic cells. [] It also exhibits anti-angiogenic properties, inhibiting intersegmental vessel formation in zebrafish embryos. [] Furthermore, it shows cytotoxicity against different cancer cell lines. []

Q3: How does this compound affect lysosomes, and what is the significance of this effect?

A3: Unlike other tested microtubule inhibitors like vinblastine and paclitaxel, this compound, similar to nocodazole, increases lysosome acidity by affecting the vacuolar (V)-ATPase. [] This increased acidity eventually leads to lysosomal disruption, contributing to its cytotoxic effect. Pretreatment with bafilomycin A1, a V-ATPase inhibitor, partially reverses this compound's cytotoxicity, confirming the role of lysosomal disruption in its mechanism of action. []

Q4: What is the chemical structure of this compound?

A4: this compound is a homoisoflavonoid. Its absolute configuration has been determined through chemical transformations and optical properties studies. [] Further structural details can be found in studies focusing on its isolation and identification from natural sources like Caesalpinia sappan L. [, , , , , ]

Q5: What are the potential therapeutic applications of this compound?

A5: this compound shows promise as a potential therapeutic agent for various conditions:

  • Acute Myeloid Leukemia (AML): Its potent anti-leukemic activity, including effectiveness against AML stem/progenitor cells, makes it a potential candidate for AML treatment. [] Additionally, its ability to overcome some resistance mechanisms to vinca alkaloids warrants further investigation. []
  • Angiogenesis-Dependent Diseases: this compound's anti-angiogenic effects, potentially mediated by inhibiting various signaling pathways like slit2/robo1/2, slit3/robo4, cox2/ptp-rb/pik3r2, and dll4/hey2/efnb2a, suggest its potential for treating diseases involving abnormal blood vessel formation. []
  • Obesity-Linked Diabetes Mellitus: Computational studies suggest that this compound exhibits a strong binding affinity to MAPK3, a key protein involved in the insulin signaling pathway. This finding highlights its potential for further research in obesity-linked diabetes mellitus treatment. []

Q6: Has this compound shown any inhibitory activity against specific enzymes?

A6: Yes, this compound, alongside other compounds isolated from Caesalpinia sappan, has displayed inhibitory activity against xanthine oxidase. [] This enzyme plays a crucial role in uric acid production, and its inhibition is a therapeutic target for gout.

Q7: What are the potential advantages of this compound over existing treatments?

A7: While more research is needed, this compound demonstrates some advantages:

  • Overcoming Drug Resistance: It exhibits the ability to overcome some resistance mechanisms to vinca alkaloids, a significant challenge in AML treatment. []
  • Targeting Multiple Pathways: Its anti-angiogenic effect involves the suppression of multiple signaling pathways, potentially leading to a more effective therapeutic outcome. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.